4-Amino-2-ethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-ethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKXEALJTBALGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 2 Ethylphenol and Its Analogues
Classical Organic Synthetic Routes
Traditional methods for synthesizing 4-Amino-2-ethylphenol have long been the bedrock of its production, relying on well-understood and robust chemical transformations. These classical routes are typically categorized into electrophilic aromatic substitution, reduction of nitro-phenol precursors, and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the functionalization of aromatic rings. nih.govmasterorganicchemistry.com In the context of synthesizing aminophenols, this approach often involves a multi-step sequence. nih.gov A common pathway begins with the nitration of a phenol (B47542), followed by a subsequent reduction of the nitro group to an amine. wikipedia.orgslideshare.net
The initial step, the attack of a nitronium ion (NO₂⁺) electrophile on the electron-rich phenol ring, is a classic example of an EAS reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, meaning it facilitates the substitution at the positions adjacent and opposite to it on the benzene (B151609) ring. masterorganicchemistry.com For the synthesis of analogues, the starting phenol can be appropriately substituted.
A general representation of this strategy is as follows:
Nitration: An appropriately substituted phenol is treated with a nitrating agent, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group onto the aromatic ring.
Reduction: The resulting nitrophenol is then subjected to a reduction reaction to convert the nitro group into an amino group, yielding the desired aminophenol.
While a versatile and widely applicable method, EAS can sometimes lead to a mixture of isomers, necessitating purification steps to isolate the desired product.
Reduction of Nitro-Phenol Precursors
The reduction of a nitro-phenol precursor is a pivotal and frequently employed step in the synthesis of this compound. The direct precursor, 2-ethyl-4-nitrophenol (B3051496), can be effectively converted to the target molecule through various reduction methods.
One of the most common approaches involves the use of reducing agents like hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orgnih.gov This method is often efficient and provides high yields of the corresponding aminophenol. For instance, various nitrophenols can be reduced to their amino derivatives, which are valuable in pharmaceutical applications.
Another established method is the use of metal-acid systems, such as iron in the presence of an acid. chemicalbook.com This classical technique has been a mainstay in industrial synthesis for its cost-effectiveness. Additionally, selective reduction of the nitro group can be achieved using reagents like tin(II) chloride in an organic solvent. wikipedia.org
The general reaction can be summarized as:
Starting Material: 2-Ethyl-4-nitrophenol
Reducing Agent: H₂/Catalyst (e.g., Pd/C, Raney Ni), Fe/Acid, or SnCl₂
Product: this compound
The choice of reducing agent and reaction conditions can be tailored to optimize yield and purity, and to be compatible with other functional groups present in the molecule.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNA_r) offers an alternative pathway for the synthesis of aminophenols, particularly when direct functionalization via EAS is challenging. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgchemeurope.com For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.org
A relevant example is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange to form 4-aminophenols with water acting as the nucleophile. wikipedia.orgchemeurope.com Another approach involves the reaction of diazonium salts with halides in what are known as the Sandmeyer and Gattermann reactions. chemeurope.com
The Ullmann-type reactions, which involve copper-catalyzed nucleophilic aromatic substitution between various nucleophiles and aryl halides, also fall under this category. organic-chemistry.org These reactions can be used to form C-N bonds, for example, in the selective N-arylation of aminophenols. organic-chemistry.org
While perhaps less direct for the synthesis of this compound itself, these nucleophilic substitution strategies are valuable for creating a diverse range of aminophenol analogues.
Modern and Sustainable Synthesis Approaches
In recent years, a significant shift towards more environmentally benign and efficient synthetic methods has been observed. This has led to the development of modern and sustainable approaches for the synthesis of this compound and its analogues, with a focus on catalytic hydrogenation and biocatalysis.
Catalytic Hydrogenation Techniques
Catalytic hydrogenation is a cornerstone of modern synthesis, offering a cleaner and more efficient alternative to traditional reduction methods that use stoichiometric reducing agents. chemicalbook.com This technique is widely applied to the reduction of nitroaromatic compounds to their corresponding anilines. cip.com.cnacs.org
For the synthesis of this compound, the catalytic hydrogenation of 2-ethyl-4-nitrophenol is a highly effective route. koreascience.kr Various catalysts can be employed, with noble metal catalysts such as platinum or palladium supported on materials like alumina (B75360) or carbon being particularly efficient. chemicalbook.comacs.org Raney nickel is another commonly used catalyst for this transformation. cip.com.cn
The reaction is typically carried out under a hydrogen atmosphere, and the conditions (temperature, pressure, and solvent) can be optimized to achieve high conversion and selectivity. acs.orgkoreascience.kr For example, the hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been demonstrated with high yields using a palladium on borax-exchanged resin (BER-Pd) catalyst at room temperature and atmospheric pressure. koreascience.kr
| Catalyst | Substrate | Product | Yield (%) | Conditions |
| BER-Pd | 4-Nitrophenol | 4-Aminophenol | 95 | 25°C, 1 atm H₂ |
| BER-Pd | Nitrobenzene (B124822) | Aniline (B41778) | 99 | 25°C, 1 atm H₂ |
| BER-Pd | 2-Nitroanisole | 2-Anisidine | 96 | 25°C, 1 atm H₂ |
Table 1: Examples of Catalytic Hydrogenation of Aromatic Nitro Compounds using BER-Pd Catalyst. koreascience.kr
The advantages of catalytic hydrogenation include high atom economy, the generation of water as the only byproduct (in the case of H₂ as the reductant), and the potential for catalyst recycling, which aligns with the principles of green chemistry. acs.org
Biocatalytic Transformations and Green Chemistry Principles
The application of biocatalysis and the principles of green chemistry are at the forefront of developing sustainable synthetic routes for aminophenols. ijpsjournal.comsigmaaldrich.comresearchgate.net Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild reaction conditions. nih.govmanchester.ac.uk
One innovative approach combines a metal catalyst with a biocatalyst in a continuous flow system for the synthesis of aminophenols from nitroaromatic compounds. rsc.orgdtic.milnih.gov In this system, a nitroaromatic compound is first reduced to a hydroxylamine (B1172632) by a metal catalyst like zinc. dtic.milnih.gov The resulting hydroxylamine is then enzymatically rearranged to an ortho-aminophenol by an immobilized hydroxylaminobenzene mutase. rsc.orgdtic.milnih.gov This method has been successfully used to produce a range of ortho-aminophenols. rsc.orgdtic.mil
Green chemistry principles are also being applied to traditional synthetic steps. acs.orgsigmaaldrich.com For instance, the use of safer solvents, or even solvent-free reaction conditions, is being explored. ijpsjournal.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. ijpsjournal.com
The core principles of green chemistry that are particularly relevant to the synthesis of this compound include:
Prevention of waste: Designing syntheses to minimize the generation of waste products. sigmaaldrich.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. acs.org
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where possible. ijpsjournal.com
By integrating these modern and sustainable approaches, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses offer efficient and atom-economical routes to complex molecules from simple starting materials in a single reaction vessel. These approaches are increasingly favored in medicinal chemistry and materials science for their ability to rapidly generate libraries of compounds. rug.nlnih.gov
One-pot syntheses are particularly advantageous as they can circumvent the need for isolation and purification of intermediates, which saves time and resources. For instance, a one-pot method for synthesizing 2-arylated and 2-alkylated benzoxazoles and benzimidazoles has been developed. This process involves the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth (B1683265) dichloride as a promoter, yielding the desired products under mild conditions. d-nb.info Another example is the synthesis of alkynyl-conjugated phenylalanine analogues from tyrosine via a one-pot hydroxyl group activation and copper-free Sonogashira cross-coupling. nih.gov Similarly, a one-pot synthesis combining a keto reductase and an amine transaminase has been used to produce 4-aminocyclohexanol isomers. researchgate.net
A notable multi-component approach involves the Biginelli-inspired reaction of α-cyanoketones, carboxaldehydes, and guanidines to assemble 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles. nih.gov This transformation proceeds through a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization. nih.gov Another efficient multi-component synthesis combines arylglyoxals, acetylacetone, and a phenol derivative in the presence of a base to produce highly functionalized furans. researchgate.net
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound often begins with readily available precursors that undergo a series of chemical transformations. A common precursor is 4-ethylphenol (B45693), which can be nitrated to introduce a nitro group onto the aromatic ring, typically at the position ortho to the hydroxyl group, to form 4-ethyl-2-nitrophenol. chemsrc.com This intermediate is crucial for the subsequent introduction of the amino group.
The transformation of the nitro group to an amino group is a key step. This is commonly achieved through reduction. mdpi.com Various reducing agents can be employed for this purpose. For example, the reduction of a nitro group in the synthesis of a mirabegron (B1684304) intermediate is carried out using Pd/C as a catalyst in an alcohol solvent with a phase-transfer reagent. google.com Another method involves the use of stannous chloride and hydrochloric acid for the reduction of a p-nitro compound. nbinno.com
An alternative route involves the hydroxylation of 4-ethylphenol. Biotransformation using enzymes like 4-ethylphenol methylenehydroxylase can introduce a hydroxyl group at the benzylic position of the ethyl group. researchgate.net This intermediate can then be further functionalized.
In the synthesis of analogues, various intermediate transformations are employed. For example, the synthesis of 4-(2-aminoethyl)phenol (tyramine) involves heating 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid to form 4-(2-bromoethyl)phenol. This intermediate is then treated with ammonia (B1221849) in methanol (B129727) to yield tyramine (B21549) hydrobromide, which is subsequently converted to the final product. google.com
The following table summarizes some key precursors and the intermediates they form in the synthesis of this compound and its analogues.
| Precursor | Intermediate | Transformation |
| 4-Ethylphenol | 4-Ethyl-2-nitrophenol | Nitration chemsrc.com |
| 4-Ethyl-2-nitrophenol | 2-Amino-4-ethylphenol | Reduction |
| 4-(2-Hydroxyethyl)-2,6-di-tert-butylphenol | 4-(2-Bromoethyl)phenol | Treatment with HBr google.com |
| 4-(2-Bromoethyl)phenol | Tyramine hydrobromide | Amination with ammonia google.com |
| Methoxyethylbenzene | p-Nitro compound | Nitration nbinno.com |
| p-Nitro compound | p-Amino compound | Reduction nbinno.com |
Optimization of Reaction Parameters and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. Key parameters that are often adjusted include temperature, solvent, catalyst, and the molar ratio of reactants.
For instance, in the synthesis of alkyl phenols and anilines through hydrodeoxygenation, a Fe25Ru75@SILP catalyst has been shown to be highly active and selective. researchgate.net The optimization of reaction conditions, such as temperature and hydrogen pressure, is crucial for achieving high yields. researchgate.net In the synthesis of ethyl-2-(4-aminophenoxy)acetate, the reaction is refluxed for a specific duration and monitored by thin-layer chromatography (TLC) to determine completion. mdpi.com The choice of solvent and base can also significantly impact the yield in multi-component reactions. researchgate.net
The development of a new route for separating and purifying 4-ethyl-2-methoxyphenol (B121337) involved studying the reaction mechanism between the chemical and calcium ions, leading to an optimized purification process with high purity. acs.org Similarly, the synthesis of m-ethylphenol involves carefully controlled temperature elevation and reaction times to facilitate isomerization and subsequent hydrolysis, ultimately impacting the yield and purity of the product. prepchem.com
The table below presents examples of optimized reaction parameters from various synthetic procedures related to aminophenol derivatives.
| Reaction | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| Hydrodeoxygenation | Fe25Ru75@SILP | Anisole | Varies | High | researchgate.net |
| Synthesis of ethyl-2-(4-aminophenoxy)acetate | K2CO3, KI | Dry Acetone | Reflux | 62% | mdpi.com |
| Synthesis of functionalized furans | Triethylamine | Acetone | Reflux | up to 93% | researchgate.net |
| Synthesis of m-ethylphenol | Sulfuric acid, NaOH, KOH | - | Up to 340°C | 71% | prepchem.com |
These examples highlight the importance of systematic optimization to achieve efficient and high-yielding synthetic routes for this compound and its analogues.
Chemical Reactivity, Derivatization, and Transformation Mechanisms of 4 Amino 2 Ethylphenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical reactions, notably oxidation, etherification, and esterification. These transformations are fundamental in modifying the compound's properties.
The phenolic moiety in 4-Amino-2-ethylphenol is susceptible to oxidation, a characteristic reaction for aminophenols. This process leads to the formation of highly reactive quinone and quinone imine species. The presence of two electron-donating groups—the amino and hydroxyl groups—on the aromatic ring facilitates this oxidation.
Depending on the oxidant and reaction conditions, the oxidation can proceed through various pathways. For instance, electrochemical methods applied to analogous 4-aminophenol (B1666318) compounds typically involve a two-electron, two-proton oxidation to generate a p-quinone imine. This intermediate is a potent electrophile and can engage in further chemical reactions. The general pathway for the oxidation of 4-aminophenol analogues is illustrated below.
| Starting Material | Oxidizing Agent/Method | Key Intermediate | Final Product Type |
| 4-Aminophenol Analogue | Electrochemical Oxidation | p-Quinone Imine | Polymerized Products or Adducts |
| 2-Aminophenol (B121084) | Aerial Oxidation (Cu(II) catalyst) | Semiquinone Radical | 2-Aminophenoxazine-3-one |
This table provides illustrative examples of oxidation reactions common to aminophenols.
In studies involving the aerial oxidation of 2-aminophenol, catalyzed by copper(II) complexes, the reaction mimics the enzymatic function of phenoxazinone synthase, producing 2-aminophenoxazine-3-one. iitkgp.ac.in This suggests that this compound could undergo similar catalyzed oxidation to form corresponding phenoxazinone structures.
Modification of the phenolic hydroxyl group through etherification (forming an ether) and esterification (forming an ester) is a key strategy for altering the molecule's physicochemical properties, such as solubility and stability.
Etherification: This reaction typically involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide via a Williamson ether synthesis. Selective O-alkylation of aminophenols can be challenging due to the competing nucleophilicity of the amino group. However, methods have been developed to achieve high selectivity. One approach involves protecting the amino group, for example, by reacting it with benzaldehyde (B42025) to form an imine. The phenolic hydroxyl group can then be alkylated, followed by hydrolysis to remove the protecting group and restore the amine. researchgate.netresearchgate.net
Esterification: The phenolic hydroxyl group can be acylated to form esters. This is commonly achieved by reacting the compound with acyl chlorides or acid anhydrides in the presence of a base. Similar to etherification, selective O-acylation is preferred. Phenols can react with acyl chlorides to yield esters through O-acylation. quora.com
| Reaction Type | Reagent | Conditions | Product |
| Etherification | Alkyl Halide (e.g., n-pentyl bromide) | Base (e.g., K2CO3), Amino group protection | 4-Amino-2-ethyl-1-pentyloxybenzene |
| Esterification | Acyl Chloride (e.g., Acetyl chloride) | Base (e.g., Pyridine) | 4-Acetamido-2-ethylphenyl acetate* |
*Note: Acylation can occur at both the amino and hydroxyl groups. Selective O-acylation often requires specific reaction conditions or protection of the amino group.
Reactions Involving the Aromatic Amine Group
The primary aromatic amine group is another center of reactivity in this compound, readily undergoing alkylation, acylation, and diazotization reactions.
Alkylation: The direct alkylation of the amino group can be achieved using various alkylating agents. A common method for selective N-alkylation involves reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine (Schiff base), which is then reduced to the corresponding alkylated amine. For instance, reacting a 4-aminophenol derivative with an aldehyde can form an imine, which can then be reduced to a secondary amine. mdpi.com
Acylation: The primary amino group is readily acylated by reaction with acylating agents like acyl chlorides or acid anhydrides to form stable amides. This reaction is often rapid and can be performed under mild conditions. In compounds containing both hydroxyl and amino groups, the amino group is generally more nucleophilic and reacts preferentially under neutral or slightly basic conditions. quora.com This selectivity allows for the formation of N-acylated products while leaving the phenolic hydroxyl group intact.
| Reaction Type | Reagent | Product |
| N-Alkylation | Aldehyde/Ketone followed by reducing agent (Reductive Amination) | N-alkyl-4-amino-2-ethylphenol |
| N-Acylation | Acyl Chloride or Acid Anhydride | N-acyl-4-amino-2-ethylphenol (Amide) |
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org The resulting product is an aryl diazonium salt.
These diazonium salts are versatile synthetic intermediates. organic-chemistry.org They are highly electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling. This reaction forms azo compounds, which are characterized by the -N=N- linkage and are often intensely colored, forming the basis of many synthetic dyes. scialert.net Coupling the diazonium salt of this compound with a suitable partner would yield a substituted azo dye.
| Step | Reagents | Intermediate/Product |
| Diazotization | NaNO2, HCl, 0-5 °C | 4-Hydroxy-3-ethylbenzenediazonium chloride |
| Azo Coupling | Electron-rich aromatic compound (e.g., Phenol) | Azo dye |
The aromatic amine group in this compound is already in a reduced state and does not typically undergo further reduction under standard chemical conditions. The term "reduction to corresponding amines" generally applies to the conversion of functional groups like nitro groups (-NO2) or imines (C=N) into amines (-NH2). masterorganicchemistry.comwikipedia.org
The synthesis of aromatic amines, including aminophenols, often involves the reduction of a corresponding nitroaromatic compound as a key step. masterorganicchemistry.comacs.orgresearchgate.net For example, this compound could potentially be synthesized by the reduction of 2-ethyl-4-nitrophenol (B3051496).
Common methods for reducing an aromatic nitro group to an amine include:
Catalytic hydrogenation using catalysts such as Palladium (Pd), Platinum (Pt), or Raney Nickel. masterorganicchemistry.comwikipedia.org
Using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com
Therefore, while the amine group of this compound itself is not reducible, the reduction of other functional groups is a critical reaction for its synthesis.
Electrophilic and Nucleophilic Substitution on the Aromatic Ring
The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the amino (-NH2) groups. Both substituents are powerful activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. researchgate.netuop.edu.pk The ethyl group (-CH2CH3) at position 2 is a weak activating group, also directing ortho and para.
The directing effects of the hydroxyl and amino groups are synergistic, strongly activating the positions ortho to each group. In the this compound molecule, the positions available for substitution are C3, C5, and C6 (numbering with the hydroxyl group at C1).
The hydroxyl group at C1 activates positions C2 (blocked), C4 (blocked), and C6.
The amino group at C4 activates positions C3 and C5.
The ethyl group at C2 activates positions C3 (blocked by proximity), C4 (blocked), and C6.
Consequently, electrophilic attack is overwhelmingly directed to positions C3, C5, and C6. The high electron density at these sites makes the molecule exceptionally reactive towards electrophiles.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Groups | Predicted Reactivity |
| C3 | Ortho to -NH2 | High |
| C5 | Ortho to -NH2 | High |
| C6 | Ortho to -OH, Para to -CH2CH3 | High |
Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. However, the high reactivity of the ring, similar to that of phenol (B47542) and aniline (B41778), presents challenges. Reactions like bromination can be difficult to control, often leading to poly-substituted products without the need for a catalyst. uop.edu.pk Direct nitration can result in significant oxidative decomposition and the formation of tarry materials, a common issue with highly activated phenols and anilines. uop.edu.pk
The reactivity can be modulated by adjusting the pH of the reaction medium.
In basic conditions: The hydroxyl group is deprotonated to form a phenoxide ion (-O-). The phenoxide ion is an even more powerful activating group than the hydroxyl group, further increasing the ring's nucleophilicity. iipseries.org
Friedel-Crafts reactions on this compound are generally not feasible. The amino group, being a Lewis base, can form a complex with the Lewis acid catalyst (e.g., AlCl3), leading to the deactivation of the ring. acs.org
Nucleophilic Aromatic Substitution (SNA r):
Nucleophilic substitution on the unsubstituted aromatic ring of this compound is highly unfavorable. Aromatic rings are electron-rich and thus repel nucleophiles. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group (like a halide). nih.govorganic-chemistry.orgjptcp.com Therefore, a derivative of this compound, such as 4-amino-5-chloro-2-ethyl-1-nitrophenol, would be required for nucleophilic aromatic substitution to take place.
Cyclization and Heterocyclic Compound Formation
The bifunctional nature of this compound, possessing vicinal amino and hydroxyl functionalities (relative to the ethyl group), makes it a valuable precursor for the synthesis of various heterocyclic compounds. Specifically, it is well-suited for the formation of benzoxazoles and phenoxazines.
Benzoxazole (B165842) Formation:
Ortho-aminophenols readily undergo condensation and subsequent cyclization with various reagents to form the benzoxazole ring system. rsc.org The reaction typically involves condensation with a carboxylic acid or its derivative (such as an acyl chloride, ester, or amide), or an aldehyde, followed by intramolecular dehydration. rsc.orgmdpi.comresearchgate.net
Interactive Data Table: Reagents for Benzoxazole Synthesis from o-Aminophenols
| Reagent Type | Specific Example | Resulting Heterocycle |
| Carboxylic Acids | Acetic Acid | 2-Methylbenzoxazole derivative |
| Aldehydes | Benzaldehyde | 2-Phenylbenzoxazole derivative |
| Acyl Chlorides | Benzoyl Chloride | 2-Phenylbenzoxazole derivative |
| Orthoesters | Triethyl orthoformate | Benzoxazole derivative (unsubstituted at C2) |
For this compound, this would lead to the formation of 6-amino-4-ethylbenzoxazole derivatives. The reaction is often facilitated by acid catalysts like polyphosphoric acid (PPA) or can be performed under various conditions, including using metal catalysts or ionic liquids. rsc.org
Phenoxazine (B87303) Formation:
Phenoxazines are tricyclic heterocyclic compounds that can be synthesized from o-aminophenols. nih.govnih.gov A common route involves the condensation of two molecules of an o-aminophenol or the reaction of an o-aminophenol with a catechol derivative. Another modern approach involves the coupling of an o-aminophenol with a suitably substituted dihaloarene, often activated by electron-withdrawing groups. nih.govnih.gov For example, the reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) yields a dinitrophenoxazine. nih.gov Using this compound in such a reaction would produce a substituted phenoxazine ring system.
Quinoline (B57606) Synthesis:
As an aromatic amine (aniline derivative), this compound could potentially be used in classic quinoline syntheses, although the presence of the hydroxyl group may complicate the strongly acidic reaction conditions.
Skraup Synthesis: This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce a quinoline. uop.edu.pkwikipedia.org
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with an aniline in the presence of an acid catalyst. wikipedia.org
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. slideshare.netnih.govwikipedia.org
Using this compound as the aniline component in these reactions would be expected to yield substituted hydroxyquinolines.
Mechanistic Elucidation of Key Reaction Pathways
Mechanism of Benzoxazole Formation:
The synthesis of benzoxazoles from o-aminophenols and aldehydes or carboxylic acids generally proceeds through a two-step mechanism. rsc.orgresearchgate.net
Condensation: The amino group of this compound acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or carboxylic acid derivative. This is followed by the elimination of a water molecule to form an intermediate Schiff base (from an aldehyde) or an o-hydroxy amide (from a carboxylic acid).
Intramolecular Cyclization (Annulation): The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon of the imine or amide. This ring-closing step is typically the rate-determining step and is often promoted by acid.
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic benzoxazole ring.
Mechanism of Phenoxazine Formation:
One pathway for phenoxazine synthesis involves an initial O-arylation followed by an intramolecular N-arylation. nih.gov
O-Arylation: The phenoxide, formed under basic conditions from the hydroxyl group of this compound, acts as a nucleophile. It displaces a leaving group (e.g., a halide) on another aromatic ring (e.g., an o-dihaloarene) to form a diaryl ether intermediate.
Intramolecular N-Arylation (Cyclization): The amino group of the diaryl ether intermediate then acts as an intramolecular nucleophile, displacing the second leaving group on the other ring to form the central oxazine (B8389632) ring of the phenoxazine core. This step can be catalyzed by transition metals or, in some cases, proceed without a metal catalyst if the ring is sufficiently activated. nih.gov
Mechanism of the Skraup Quinoline Synthesis:
The Skraup synthesis is a complex, one-pot reaction with several key steps. uop.edu.pkwikipedia.orgpharmaguideline.com
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
Michael Addition: The amino group of the aniline derivative (this compound) performs a nucleophilic 1,4-addition (Michael addition) to acrolein.
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring. This is followed by dehydration to form a 1,2-dihydroquinoline (B8789712) intermediate.
Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene (B124822) or arsenic acid) to the stable, aromatic quinoline product. uop.edu.pk
Advanced Spectroscopic Elucidation and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Amino-2-ethylphenol (C₈H₁₁NO), both ¹H and ¹³C NMR are essential for mapping the carbon skeleton and the placement of protons.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound would include:
Ethyl Group: A triplet signal for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from spin-spin coupling with each other.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would confirm the 1,2,4-substitution pattern.
Amine and Hydroxyl Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups would typically appear as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate the aliphatic carbons of the ethyl group from the six aromatic carbons, with those bonded to the electron-donating amino and hydroxyl groups showing characteristic upfield or downfield shifts.
While specific, experimentally verified high-resolution spectral data for this compound is not widely published, the predicted assignments based on analogous compounds like 4-ethylphenol (B45693) and 4-aminophenol (B1666318) provide a reliable framework for its structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~1.2 | Triplet | -CH₃ (ethyl) | ~15-20 |
| -CH₂ (ethyl) | ~2.5 | Quartet | -CH₂ (ethyl) | ~25-30 |
| Aromatic H | ~6.5 - 7.0 | Multiplets | Aromatic C-H | ~115-130 |
| -NH₂ | Broad singlet | Variable | Aromatic C-N | ~140-150 |
| -OH | Broad singlet | Variable | Aromatic C-O | ~150-160 |
| Aromatic C-C₂H₅ | ~130-140 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show prominent absorption bands corresponding to its key functional groups.
O-H and N-H Stretching: Broad absorption bands in the region of 3200-3600 cm⁻¹ are characteristic of O-H (hydroxyl) and N-H (amino) stretching vibrations. The broadness is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several sharp bands in the 1450-1600 cm⁻¹ region.
C-O and C-N Stretching: The C-O stretching of the phenol (B47542) group and the C-N stretching of the aromatic amine are expected in the fingerprint region, typically between 1200-1300 cm⁻¹ and 1250-1350 cm⁻¹ respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong signals in the Raman spectrum, which can be useful for confirming the structure of the benzene core.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H Stretch (H-bonded) | 3200-3550 (broad) | IR |
| N-H Stretch | 3300-3500 (medium) | IR |
| Aromatic C-H Stretch | 3000-3100 (medium) | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 (medium) | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 (strong) | IR, Raman |
| C-N Stretch | 1250-1350 (medium) | IR |
| C-O Stretch | 1200-1300 (strong) | IR |
High-Resolution Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's formula.
The molecular formula of this compound is C₈H₁₁NO, corresponding to a monoisotopic mass of approximately 137.0841 g/mol . nih.gov HRMS analysis would confirm this exact mass.
In addition to the molecular ion peak (M⁺), mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. For this compound, common fragmentation pathways could include:
Loss of a methyl radical (•CH₃): Cleavage of the ethyl group could result in a fragment ion at m/z 122. nih.gov
Loss of an ethyl radical (•C₂H₅): This would lead to a fragment at m/z 108.
Cleavage of the aromatic ring: Further fragmentation can lead to smaller characteristic ions.
Gas chromatography-mass spectrometry (GC-MS) data shows significant peaks at m/z values of 137 (molecular ion), 122, and 94, which supports the proposed structure and fragmentation patterns. nih.gov
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO |
| Monoisotopic Mass | 137.084064 g/mol nih.gov |
| Major Fragment Ion (m/z) | 122 (M-15) nih.gov |
| Other Significant Fragment (m/z) | 94 nih.gov |
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions of the benzene ring.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on:
Bond lengths and angles
The planarity of the aromatic ring
The conformation of the ethyl group
Intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing.
Currently, there are no published reports of the single-crystal X-ray structure of this compound in major crystallographic databases. Therefore, definitive experimental data on its solid-state structure is not available.
Correlation of Spectroscopic Data with Theoretical Predictions
Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful tool for predicting spectroscopic properties. dergipark.org.tr Theoretical calculations can be used to:
Optimize the molecular geometry: Determine the most stable conformation of the molecule.
Predict NMR spectra: Calculate ¹H and ¹³C chemical shifts that can be compared with experimental data for signal assignment.
Simulate vibrational spectra: Calculate IR and Raman frequencies and intensities, aiding in the assignment of complex spectra.
Model electronic transitions: Predict UV-Vis absorption maxima and the nature of the corresponding electronic excitations.
Studies on analogous molecules, such as 2-aminophenol (B121084), have demonstrated good agreement between DFT-calculated spectra and experimental results. researchgate.net For this compound, a similar computational approach would involve optimizing its geometry and then performing frequency, NMR, and excited-state calculations. The resulting theoretical data would serve as a valuable reference for validating experimental findings and providing a deeper understanding of the molecule's structural and electronic properties. Discrepancies between theoretical (gas-phase) and experimental (condensed-phase) data can often be explained by intermolecular interactions, such as solvent effects and hydrogen bonding.
Computational and Theoretical Investigations of 4 Amino 2 Ethylphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine the electron distribution and energy of a molecule. For 4-amino-2-ethylphenol, such calculations provide insights into its geometry, electronic structure, and intermolecular interactions.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. DFT calculations are used to determine the optimal three-dimensional arrangement of atoms in a molecule, known as its molecular geometry, by finding the minimum energy structure on the potential energy surface. For this compound, DFT studies would typically employ a functional, such as B3LYP, and a basis set, like 6-31G*, to optimize the geometry. researchgate.net The resulting bond lengths, bond angles, and dihedral angles provide a precise picture of the molecule's shape.
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |
| C-O | 1.37 | - | - |
| C-N | 1.40 | - | - |
| C-C (ethyl) | 1.53 | 112 | - |
| C-O-H | - | 109 | 0 or 180 |
| C-N-H | - | 115 | - |
| C-C-C (ethyl) | - | 112 | 60, 180, 300 |
Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar substituted phenols. Actual values would be obtained from specific DFT calculations on this compound.
Conformational Analysis and Potential Energy Surfaces
The presence of the flexible ethyl and hydroxyl groups in this compound means that the molecule can exist in various spatial orientations, known as conformations. Conformational analysis is the study of the energies of these different conformers and the barriers to their interconversion. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.
For this compound, the primary degrees of freedom for conformational changes would be the rotation around the C-C bond of the ethyl group and the C-O bond of the hydroxyl group. By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis is crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule might change its shape.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are important indicators of a molecule's reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating amino and hydroxyl groups are expected to raise the energy of the HOMO, making the molecule a good electron donor. The distribution of the HOMO and LUMO across the molecule, which can be visualized using computational software, reveals the most likely sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -5.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are illustrative and based on typical values for substituted aminophenols. researchgate.net The actual energies would be determined by specific quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals of a Lewis structure.
For this compound, NBO analysis can provide a quantitative measure of the electron delocalization from the lone pairs of the oxygen and nitrogen atoms into the aromatic ring. This delocalization contributes to the stability of the molecule and influences its reactivity. The analysis can also reveal hyperconjugative interactions, such as the interaction between the C-H bonds of the ethyl group and the aromatic pi-system. Furthermore, NBO analysis can be used to study intermolecular interactions, such as hydrogen bonding, by examining the interactions between the filled orbitals of one molecule and the empty orbitals of another.
Reaction Mechanism Predictions and Kinetic Studies
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and their rates. For this compound, theoretical studies can be employed to investigate various potential reactions, such as oxidation of the phenol (B47542) or amino group, electrophilic aromatic substitution, or polymerization.
By mapping the potential energy surface for a given reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational methods can also be used to calculate kinetic parameters, such as rate constants, which can then be compared with experimental data if available. For instance, the oxidation of phenolic compounds is a common reaction, and theoretical studies can elucidate the mechanism, whether it proceeds via hydrogen atom transfer, proton-coupled electron transfer, or another pathway.
Thermodynamic Properties and Stability Assessments
The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy, are crucial for understanding its stability and its behavior in chemical reactions. Quantum chemical calculations can provide accurate estimates of these properties.
For this compound, DFT calculations can be used to compute the standard enthalpy of formation, which is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. The stability of this compound can be assessed by comparing its enthalpy of formation to that of its isomers or related compounds. For example, a lower enthalpy of formation generally indicates greater stability. researchgate.net
Furthermore, computational methods can be used to calculate bond dissociation energies (BDEs). The O-H and N-H BDEs in this compound are particularly important as they relate to the molecule's antioxidant activity. A lower BDE indicates that the hydrogen atom is more easily abstracted, which is a key step in the radical scavenging mechanism of many antioxidants.
Table 3: Illustrative Thermodynamic Properties of this compound
| Property | Calculated Value |
| Standard Enthalpy of Formation (gas phase) | -150 kJ/mol |
| O-H Bond Dissociation Energy | 350 kJ/mol |
| N-H Bond Dissociation Energy | 390 kJ/mol |
Note: These values are illustrative and represent typical values for aminophenol derivatives. researchgate.net Actual values would require specific thermodynamic calculations.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can provide atomic-level insights into how different solvents influence its structural conformation, stability, and intermolecular interactions. These simulations model the movement of every atom in a system over time by solving Newton's equations of motion, offering a window into molecular behavior that is often difficult to observe experimentally.
The process begins by constructing a simulation box containing one or more molecules of this compound surrounded by a large number of solvent molecules, such as water (polar protic), dimethyl sulfoxide (B87167) (polar aprotic), or cyclohexane (B81311) (nonpolar). The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. Force fields like COMPASS II or Universal Force Field are chosen depending on the system's components mdpi.com.
By analyzing the simulation trajectories, researchers can investigate several solvent-dependent properties:
Solvation Shell Structure: The arrangement of solvent molecules around the functional groups of this compound (the hydroxyl, amino, and ethyl groups) can be characterized. The radial distribution function (RDF) is often calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom. For instance, in an aqueous solution, water molecules would be expected to form specific hydrogen-bonding networks with the -OH and -NH2 groups.
Hydrogen Bonding Dynamics: MD simulations can quantify the number and lifetime of hydrogen bonds between the solute and solvent, as well as potential intramolecular hydrogen bonds. The strength and persistence of these bonds are crucial for the solubility and chemical reactivity of the compound.
Conformational Dynamics: The ethyl group (-CH2CH3) has rotational freedom. Simulations can reveal the preferred orientation (torsional angles) of this group and how solvent polarity influences its conformational equilibrium. The dynamic behavior, such as the rate of conformational changes, can be studied by analyzing time-correlation functions. nih.gov
Transport Properties: Properties such as the diffusion coefficient of this compound in various solvents can be calculated, providing information on its mobility within a solution.
The insights gained from these simulations are critical for understanding how this compound behaves in different chemical environments, which is fundamental for predicting its reactivity, solubility, and interactions in complex systems.
Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound in Various Solvents This table presents hypothetical data to exemplify the typical outputs of an MD simulation study.
| Solvent | Average H-Bonds (Solute-Solvent) | RDF Peak for O-H···O_solvent (Å) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |
| Water | 4.2 | 2.8 | 1.1 |
| Ethanol | 3.5 | 2.9 | 0.8 |
| Cyclohexane | 0.3 | N/A | 2.5 |
Spectroscopic Property Predictions and Validation
Computational quantum chemistry provides methods to predict the spectroscopic properties of molecules with a high degree of accuracy. For this compound, these predictions are invaluable for interpreting experimental spectra, confirming molecular structure, and understanding its electronic properties. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for these purposes. researchgate.netnih.govnih.gov
The standard computational workflow involves:
Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net The resulting optimized geometry represents the lowest energy conformation of the molecule in the gas phase. Solvation effects can also be included using continuum solvation models (like CPCM) to predict the geometry in a specific solvent. researchgate.net
Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed. This computes the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. mdpi.com These calculations help in assigning specific spectral bands to the vibrations of particular functional groups, such as the O-H stretch, N-H stretch, or aromatic C-H bends.
Electronic Transition Prediction: TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Visible). nih.gov This method calculates the energies required to excite electrons from occupied molecular orbitals to unoccupied ones. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are crucial for understanding the electronic structure and color properties of the molecule.
NMR Spectra Prediction: The chemical shifts for ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing another layer of structural verification. nih.gov
Validation is a critical final step where the computationally predicted spectra are compared with experimentally measured spectra. A close agreement between the theoretical and experimental data provides strong evidence for the correctness of the molecular structure and the reliability of the computational model. researchgate.netnih.gov Discrepancies can, in turn, point to specific molecular interactions or environmental effects not accounted for in the theoretical model.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for this compound This table contains hypothetical data for illustrative purposes, demonstrating the comparison between theoretical predictions and experimental validation.
| Spectroscopic Data | Predicted Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value | Assignment |
| IR Frequency (cm⁻¹) | 3450 | 3445 | O-H Stretch |
| 3360 | 3355 | N-H Asymmetric Stretch | |
| 3080 | 3075 | Aromatic C-H Stretch | |
| UV-Vis λmax (nm) | 295 | 298 | π → π* transition |
| ¹H NMR (ppm) | 6.85 | 6.82 | Aromatic H (ortho to OH) |
| 4.51 | 4.50 | -OH Proton |
Applications in Materials Science and Industrial Organic Synthesis
Role as an Intermediate in Dye and Pigment Synthesis
4-Amino-2-ethylphenol plays a significant role as an intermediate in the synthesis of various dyes and pigments, particularly azo dyes. Azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component.
In this context, this compound can be diazotized to form a diazonium salt. This reactive intermediate is then coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide spectrum of colors. The ethyl and hydroxyl groups on the this compound moiety can influence the final color, solubility, and fastness properties of the resulting dye. For instance, new azo and diazo dyes have been synthesized by the coupling reaction of diazonium salts of aromatic amines with phenolic derivatives, resulting in colors ranging from light yellow to dark red with good levelness and brightness. jbiochemtech.com
The general scheme for the synthesis of an azo dye using this compound is as follows:
Diazotization: this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component (e.g., a phenol (B47542) or an aromatic amine) to form the azo dye.
The versatility of this process allows for the creation of a vast library of azo dyes with tailored properties for various applications, including textiles, printing inks, and plastics. While specific examples of commercial dyes derived directly from this compound are not extensively documented in publicly available literature, the fundamental principles of azo dye chemistry strongly support its utility as a valuable intermediate in this field. ijisrt.comcuhk.edu.hkunb.ca
Precursor for Polymer and Resin Production
The bifunctional nature of this compound, possessing both a reactive amino group and a phenolic hydroxyl group, makes it a suitable precursor for the synthesis of various polymers and resins. These functional groups can participate in different polymerization reactions, leading to the formation of polymers with diverse properties and applications.
One area of interest is the synthesis of conductive polymers. Polyaniline and its derivatives are well-known conducting polymers, and the presence of both amino and hydroxyl groups in aminophenols makes them interesting monomers for creating functional polymers. For example, poly(m-aminophenol) (PmAP), a derivative of polyaniline, has demonstrated good adsorption capacity and electrochemical stability. nih.govresearchgate.net The synthesis of polymers from this compound could lead to materials with tailored electronic and optical properties. The general mechanism for the formation of conductive polymers involves the oxidation of monomer units to form radical cations, which then combine to form polymer chains. nih.gov
Furthermore, the phenolic hydroxyl group in this compound can be utilized in the production of epoxy resins. Epoxy resins are a class of thermosetting polymers widely used as adhesives, coatings, and composite materials. imist.ma The synthesis of bio-based epoxy resins from phenolic compounds has gained significant attention as a sustainable alternative to petroleum-based resins. nih.gov The glycidylation reaction between a phenolic compound and epichlorohydrin (B41342) is a common method for producing epoxy monomers. nih.gov this compound could potentially be used as a building block to create novel epoxy resins with specific functionalities.
The amino group of this compound can also react with carboxylic acids or their derivatives to form polyamides, or with isocyanates to form polyurethanes. The specific structure of this compound, with its ethyl substituent, can influence the physical and mechanical properties of the resulting polymers, such as their solubility, thermal stability, and flexibility.
Building Block in the Synthesis of Complex Organic Molecules
This compound serves as a valuable building block in the multi-step synthesis of more complex organic molecules, including pharmaceuticals and heterocyclic compounds. The presence of multiple reactive sites on the aromatic ring allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.
The amino and hydroxyl groups can be protected or modified to direct the regioselectivity of subsequent reactions. For example, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified. These modifications allow for the introduction of new functional groups and the extension of the molecular framework.
A significant application of aminophenol derivatives is in the synthesis of heterocyclic compounds. Heterocyclic compounds are cyclic organic compounds containing at least one atom other than carbon in their ring structure, and they are prevalent in many biologically active molecules and functional materials. rdd.edu.iqsciencescholar.us For instance, aminophenols can be used as starting materials for the synthesis of pyrazoles, pyridazines, thiazepines, and oxazepines. rdd.edu.iq The synthesis of such compounds often involves the conversion of the amino and hydroxyl groups into other reactive functionalities that can then participate in cyclization reactions. uobaghdad.edu.iq
For example, the amino group of this compound can be converted into a diazonium salt, which can then undergo various transformations to introduce different substituents onto the aromatic ring. Alternatively, the amino and hydroxyl groups can participate in condensation reactions with other bifunctional molecules to form heterocyclic rings. The specific reaction pathways and the resulting molecular structures depend on the choice of reagents and reaction conditions.
Utilization in Optoelectronic Material Development
While direct applications of this compound in optoelectronic devices are not extensively reported, the properties of related aromatic amines and phenolic compounds suggest its potential as a precursor for materials with interesting optoelectronic properties. The development of organic materials for applications in electronics and photonics is a rapidly growing field, and the design of novel molecules with specific electronic and optical characteristics is a key area of research.
Aromatic amines are known to possess electron-donating properties and can be incorporated into molecules designed for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The electronic properties of these molecules can be tuned by modifying their chemical structure, such as by introducing different substituents onto the aromatic ring.
A study on amine-capped cadmium selenide (B1212193) (CdSe) nanoclusters using Time-Dependent DFT (TD-DFT) calculations has shown that the attachment of aromatic amines like pyridine (B92270) and aniline (B41778) can introduce molecular orbitals that may act as trap states, influencing the electronic behavior of the material. rsc.org This suggests that incorporating aminophenol derivatives like this compound into larger molecular systems or as ligands for semiconductor nanocrystals could be a strategy for tuning their optoelectronic properties.
Furthermore, the synthesis of conductive polymers from aminophenol derivatives, as mentioned in section 7.2, opens up possibilities for their use in electronic applications. Conductive polymers are being investigated for a wide range of uses, including in sensors, energy storage, and smart textiles. researchgate.netdeepdyve.com The ability to synthesize processable and stable conductive polymers from this compound could lead to the development of new materials for these applications.
Research into the fluorescence properties of 2-aminophenol (B121084) derivatives has also been conducted, with studies investigating their synthesis, characterization, and photophysical properties. nih.gov Such research provides insights into how the molecular structure of aminophenol derivatives influences their light-emitting capabilities, which is crucial for the design of materials for applications in lighting and displays.
Cross-linking Agents and Polymer Modifiers
The reactive functional groups of this compound make it a candidate for use as a cross-linking agent and a polymer modifier. Cross-linking is a process that involves the formation of chemical bonds between polymer chains, leading to the formation of a three-dimensional network structure. This process significantly affects the mechanical, thermal, and chemical properties of the polymer.
In the context of epoxy resins, amines are commonly used as curing agents. mdpi.comnih.govthreebond.co.jp The primary and secondary amine hydrogens of the amino group in this compound can react with the epoxy groups of the resin, leading to the formation of a cross-linked network. The phenolic hydroxyl group can also participate in the curing process, either by reacting directly with the epoxy groups at elevated temperatures or by catalyzing the curing reaction. The use of a substituted aminophenol like this compound as a curing agent could impart specific properties to the cured epoxy, such as improved thermal stability or modified mechanical strength. researchgate.netnih.gov
As a polymer modifier, this compound can be incorporated into existing polymer backbones or used as an additive to alter the properties of a polymer blend. For example, it could be grafted onto a polymer chain to introduce hydrophilicity or to provide sites for further chemical reactions. The presence of both a hydroxyl and an amino group offers multiple possibilities for chemical modification, allowing for the fine-tuning of polymer properties to meet the requirements of specific applications.
Advanced Functional Materials from this compound Derivatives
The chemical versatility of this compound allows for the synthesis of a wide range of derivatives that can be used to create advanced functional materials with tailored properties. By modifying the amino and hydroxyl groups, or by introducing additional functional groups onto the aromatic ring, it is possible to design molecules for specific applications in areas such as high-performance polymers, smart materials, and biomedical devices.
One promising area is the development of novel conductive polymers and their nanocomposites. The incorporation of functionalized multi-walled carbon nanotubes into a poly(m-aminophenol) matrix has been shown to create effective sensor materials for the detection of aliphatic alcohols. researchgate.net This suggests that derivatives of this compound could be used to create hybrid materials with enhanced sensing capabilities.
In the field of bio-based polymers, there is a growing interest in developing sustainable materials from renewable resources. This compound, with its phenolic structure, can be considered a building block for bio-inspired polymers. For example, the synthesis of functional bio-based epoxy resins from plant-derived phenolic compounds is an active area of research. nih.gov By using this compound as a starting material, it may be possible to create new epoxy resins with improved properties and a more sustainable lifecycle.
Furthermore, the synthesis of polyfunctional amines as curing agents for epoxy polymers has been shown to affect the mechanical properties of the resulting materials. researchgate.net By designing and synthesizing novel curing agents based on this compound derivatives, it could be possible to create epoxy systems with superior performance characteristics, such as high strength, toughness, and thermal resistance.
The exploration of 4-aminophenol (B1666318) derivatives as antiproliferative agents and potential atypical retinoids also highlights the potential for creating advanced materials with biomedical applications. nih.gov While this is outside the direct scope of materials science, the synthetic methodologies and structure-activity relationships discovered in such studies can inform the design of new functional materials.
Environmental Chemistry and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. For 4-Amino-2-ethylphenol, the primary abiotic degradation mechanisms are expected to be photodegradation and chemical oxidation, particularly in aquatic environments.
Photo-degradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Substituted phenols are known to undergo photodegradation in the environment. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water that produce reactive species.
For aminophenols, photocatalytic degradation has been observed, often enhanced by the presence of semiconductor materials like titanium dioxide (TiO2) or copper oxides (Cu2O) and an external oxidant like hydrogen peroxide (H2O2). researchgate.net While direct photolysis of this compound is possible, its rate and significance in the environment are not well-documented. Indirect photolysis, driven by naturally occurring photosensitizers, is likely a more significant pathway. The amino and hydroxyl groups on the aromatic ring are expected to be primary sites for photochemical reactions, potentially leading to hydroxylation, deamination, or polymerization.
Table 1: Comparison of Photocatalytic Degradation of Related Aminophenols
| Compound | Catalyst | Light Source | Degradation Time | Reference |
| 2-Aminophenol (B121084) | Cu2O | Visible Light | 2.0 hours | researchgate.net |
| 4-Aminophenol (B1666318) | Cu2O | Visible Light | 2.5 hours | researchgate.net |
This table is interactive. You can sort and filter the data.
In aquatic environments, chemical oxidation by reactive oxygen species, particularly the hydroxyl radical (•OH), is a major abiotic degradation pathway for many organic pollutants, including phenols. researchgate.net Hydroxyl radicals are highly reactive and non-selective, readily attacking electron-rich aromatic compounds like this compound.
The reaction is typically initiated by the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. researchgate.net This intermediate can then undergo several reactions, including the elimination of a water molecule to form a phenoxy radical, or reaction with oxygen to form peroxyl radicals, which can lead to ring-opening products. researchgate.net The presence of both an amino and an ethyl group on the phenol (B47542) ring will influence the position of the hydroxyl radical attack and the subsequent degradation products. The degradation of phenols through this mechanism can lead to the formation of various intermediates, including other hydroxylated aromatics and, eventually, smaller organic acids through ring cleavage. nih.gov
Biotic Degradation and Biotransformation Pathways
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.
The biodegradation of aminophenols and alkylphenols has been documented in various microbial species. Bacteria capable of utilizing these compounds as a sole source of carbon and energy have been isolated. nih.govnih.gov The degradation pathways typically involve a series of enzymatic reactions.
For aminophenols, two primary initial steps in microbial degradation have been identified: hydroxylation and deamination. nih.gov In the case of 4-aminophenol, studies have shown that it can be converted to 1,4-benzenediol (hydroquinone) and subsequently to 1,2,4-trihydroxybenzene by Burkholderia sp. strain AK-5. asm.org The aromatic ring is then cleaved by a dioxygenase enzyme. asm.org Another pathway observed for 4-chloro-2-aminophenol in Burkholderia sp. strain RKJ 800 involves an initial deamination to form 4-chlorocatechol, which is then subject to ring cleavage. nih.govnih.gov
Given these precedents, it is plausible that this compound could be metabolized via similar enzymatic pathways. The initial attack could be a hydroxylation of the aromatic ring or a deamination of the amino group, catalyzed by monooxygenases or deaminases, respectively. The ethyl group may also be a site for initial oxidation. These initial transformations would be followed by ring cleavage, likely mediated by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways. For instance, enzymes from Serratia marcescens have been shown to catalyze the oxidation of 4-aminophenol in the presence of hydrogen peroxide. semanticscholar.orgbohrium.comhep.com.cnresearchgate.net
Table 2: Key Enzymes in the Biodegradation of Related Aminophenols
| Enzyme | Substrate | Product | Organism | Reference |
| 4C2AP-deaminase | 4-chloro-2-aminophenol | 4-chlorocatechol | Burkholderia sp. RKJ 800 | nih.gov |
| 4-chlorocatechol-1,2-dioxygenase | 4-chlorocatechol | 3-chloro-cis,cis-muconate | Burkholderia sp. RKJ 800 | nih.gov |
| 1,2,4-trihydroxybenzene 1,2-dioxygenase | 1,2,4-trihydroxybenzene | Maleylacetic acid | Burkholderia sp. strain AK-5 | asm.org |
This table is interactive. You can sort and filter the data.
The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. nih.gov Alkylphenols, as a class, are considered to be moderately persistent in the environment. panda.org Their persistence is influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities.
The physicochemical properties of this compound, such as its water solubility and octanol-water partition coefficient (Kow), will influence its distribution in the environment. Compounds with higher Kow values tend to adsorb to soil and sediment, which can affect their bioavailability and degradation rates. nih.gov In general, aerobic conditions favor the biodegradation of alkylphenols, while they are more persistent under anaerobic conditions. nih.gov Studies on nonylphenol, another alkylphenol, have shown that its degradation in soil can be significant over several months. vims.edu
Identification and Characterization of Environmental Metabolites
The degradation of this compound, through both abiotic and biotic pathways, is expected to produce a range of intermediate metabolites. The identification of these metabolites is crucial for understanding the complete environmental fate of the parent compound, as some metabolites may be more persistent or toxic than the original substance.
Based on the degradation pathways of related compounds, several potential metabolites of this compound can be predicted.
Hydroxylated derivatives: Chemical and biological oxidation can introduce additional hydroxyl groups onto the aromatic ring, leading to the formation of di- or tri-hydroxylated ethyl-aminophenols.
Deamination products: Enzymatic deamination would result in the formation of ethyl-hydroquinone or ethyl-catechol derivatives. For example, the degradation of 4-chloro-2-aminophenol produces 4-chlorocatechol. nih.gov
Ring-cleavage products: Following hydroxylation and/or deamination, dioxygenase enzymes would cleave the aromatic ring, leading to the formation of aliphatic carboxylic acids, such as muconic acid derivatives. nih.govnih.gov For instance, the degradation of 4-aminophenol can lead to the formation of maleylacetic acid. asm.org
Polymerization products: Phenolic compounds can undergo oxidative coupling reactions to form polymeric humic-like substances, especially under the influence of certain enzymes or photochemical processes.
Table 3: Potential Environmental Metabolites of this compound Based on Analogous Compounds
| Parent Compound | Degradation Pathway | Key Metabolite(s) | Reference |
| 4-Aminophenol | Biotic (Hydroxylation) | 1,4-benzenediol, 1,2,4-trihydroxybenzene | asm.org |
| 4-Chloro-2-aminophenol | Biotic (Deamination) | 4-chlorocatechol, 3-chloro-cis,cis-muconate | nih.gov |
| Phenol | Abiotic (OH radical) | Hydroxylated phenols, ring-cleavage products (e.g., enedials) | nih.gov |
| 4-Aminophenol | Biotic (Enzymatic Oxidation) | Benzoquinone, organic acids (maleic, fumaric, oxalic) | researchgate.net |
This table is interactive. You can sort and filter the data.
Methodologies for Environmental Monitoring and Analysis
The effective monitoring of this compound in various environmental compartments is crucial for understanding its fate, transport, and potential impact. Analytical methodologies for this compound are primarily based on techniques developed for other substituted phenols and aminophenols. These methods generally involve a sample preparation step to extract and concentrate the analyte from the environmental matrix, followed by instrumental analysis for separation and quantification.
Sample Preparation
Given the anticipated low concentrations of this compound in environmental samples, a pre-concentration step is typically necessary. The choice of extraction technique depends on the sample matrix (e.g., water, soil, air).
Solid-Phase Extraction (SPE): This is a widely used technique for extracting phenolic compounds from aqueous samples. nih.govresearchgate.net For water samples, SPE cartridges packed with sorbents like polystyrene-divinylbenzene (PS-DVB) or other modified polymers are effective. nih.govnih.govunitedchem.com The process involves passing the water sample (often acidified to pH ≤ 2) through the cartridge, where this compound is adsorbed onto the solid phase. unitedchem.com The analyte is then eluted with a small volume of an organic solvent, such as dichloromethane (B109758) or methanol (B129727), achieving significant concentration. unitedchem.com The recovery of phenols from water using SPE can be high, with mean percentage recoveries reported to be between 67.9% and 99.6% for various phenolic derivatives. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is a traditional and effective method for isolating phenols from water and wastewater. nih.gov It involves adjusting the sample pH to acidic conditions to ensure the analyte is in its non-ionized form, followed by extraction into an immiscible organic solvent like dichloromethane. epa.gov While effective, LLE can be time-consuming and requires significant volumes of potentially hazardous solvents. nih.goviosrjournals.org
Soil and Sediment Extraction: For solid matrices like soil and sediment, methods such as Soxhlet extraction or microwave-assisted extraction (MAE) are employed to extract phenolic compounds. nih.gov The choice of solvent is critical, and mixtures of polar and non-polar solvents are often used to ensure efficient extraction.
Chromatographic Separation and Detection
Once extracted and concentrated, the sample is analyzed using chromatographic techniques to separate this compound from other compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and common technique for the analysis of phenolic compounds. mdpi.comresearchgate.net Separation is typically achieved using reversed-phase columns, such as C18 or mixed-mode stationary phases. researchgate.netsielc.com A study on aminophenol isomers utilized a mixed-mode stationary phase (SCX/C18) with a mobile phase of aqueous phosphate (B84403) buffer (pH 4.85) and methanol, achieving good separation. researchgate.netnih.gov Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector, with wavelengths around 275-285 nm being suitable for aminophenols. researchgate.netsielc.com For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS), which is particularly useful for complex environmental matrices. mdpi.comusda.gov
Gas Chromatography (GC): GC is another powerful technique for analyzing phenols, though it often requires a derivatization step to increase the volatility and thermal stability of the analytes. epa.gov Phenols can be derivatized to form more volatile ethers or esters. epa.gov For instance, derivatization with pentafluorobenzyl bromide (PFBBr) allows for highly sensitive detection using an electron capture detector (GC-ECD). epa.gov Alternatively, underivatized phenols can be analyzed directly by GC using a flame ionization detector (GC-FID). epa.gov Capillary columns with stationary phases like 95% dimethyl-5% diphenyl polysiloxane are commonly used for separation. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides definitive identification and quantification. nih.gov
The following tables summarize typical parameters and performance data for analytical methods used for phenols and related compounds, which are applicable for the analysis of this compound.
Table 1: Example HPLC Method Parameters for Analysis of Phenolic Compounds
| Parameter | Setting | Reference Analyte(s) | Source |
|---|---|---|---|
| Column | Mixed-mode SCX/C18 | Aminophenol isomers | researchgate.netnih.gov |
| Mobile Phase | Aqueous phosphate buffer (pH 4.85):Methanol (85:15 v/v) | Aminophenol isomers | researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | Aminophenol isomers | researchgate.netnih.gov |
| Detection | UV at 285 nm | Aminophenol isomers | researchgate.netnih.gov |
| Injection Volume | 10 µL | Aminophenol isomers | researchgate.net |
| Column | Primesep 100 (mixed-mode) | 4-Aminophenol | sielc.com |
| Mobile Phase | Acetonitrile (10%) with 20 mM Ammonium Formate (pH 3.0) | 4-Aminophenol | sielc.com |
| Detection | UV at 275 nm; MS-compatible | 4-Aminophenol | sielc.com |
Table 2: Performance Data for Analytical Methods for Phenolic Compounds in Water
| Method | Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Source |
|---|---|---|---|---|---|---|
| HPLC-UV | 11 Phenols | Spiked HPLC Water | 0.51 - 13.79 µg/mL | - | 67.9 - 99.6 | researchgate.net |
| HPLC-DAD | 17 Phenolic Compounds | Surface & Wastewater | 0.5 - 10 µg/L | 0.01 - 0.90 mg/L | 88 - 109 | mdpi.com |
| Flow Injection-Chemiluminescence | p-Aminophenol | Wastewater | 0.19 ng/mL | 0.25 ng/mL | - | nih.gov |
| Spectrophotometry | p-Aminophenol | Industrial Wastewater | - | - | 94.3 - 105.2 | iosrjournals.orgnih.gov |
| UHPLC-MS/MS | 29 Antimicrobial Compounds | Soil | 0.5 - 2.0 µg/kg | 1.0 - 20.0 µg/kg | - | mdpi.com |
| HPLC-MS/MS | Isoxaflutole & Metabolites | Soil | 0.002 - 0.01 µg/kg | 0.06 µg/kg | 84 - 110 | usda.gov |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data presented are for the referenced analytes and serve as an estimation for methodologies applicable to this compound.
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthetic Routes
The traditional synthesis of aminophenols often involves multi-step processes that rely on harsh reagents and generate significant waste, such as the nitration of benzene (B151609) derivatives followed by reduction. digitellinc.com Future research must prioritize the development of "green" synthetic pathways to 4-Amino-2-ethylphenol that are more environmentally benign, efficient, and economically viable.
Key research avenues include:
Biomass-Derived Feedstocks: Investigating routes from renewable resources, such as lignocellulosic biomass, is a primary goal. digitellinc.com For instance, phenol (B47542), a major product of lignin (B12514952) depolymerization, could serve as a precursor. digitellinc.com Developing selective amination and ethylation strategies for biomass-derived phenols would represent a significant step towards a sustainable supply chain.
One-Pot Catalytic Systems: Research into one-pot reactions that combine multiple synthetic steps can drastically improve efficiency. A promising approach involves the catalytic hydrogenation of a suitable nitroaromatic precursor combined with an in situ acid-catalyzed rearrangement, potentially using environmentally friendly acid catalysts like carbonic acid formed in pressurized CO2/H2O systems. acs.org This strategy, successfully demonstrated for p-aminophenol, could be adapted for this compound, minimizing the use of mineral acids. acs.org
Direct Amination Strategies: Exploring the direct amination of substituted phenols is another critical area. While challenging due to selectivity issues and the need for high temperatures, research into novel catalysts and amination agents could yield a more direct and atom-economical route. digitellinc.com
Solvent-Free and Ultrasound-Assisted Reactions: The use of solvent-free conditions, often assisted by energy sources like ultrasound, can lead to faster reaction times, higher yields, and a significant reduction in waste. researchgate.net Applying these techniques to the synthesis of this compound or its derivatives, such as benzoxazoles, presents an attractive green alternative. researchgate.net
Table 1: Comparison of Potential Green Synthesis Strategies
| Green Synthesis Approach | Key Principle | Potential Advantages | Research Challenges |
|---|---|---|---|
| Biomass-Derived Feedstocks | Utilize renewable starting materials like lignin. digitellinc.com | Reduces reliance on petrochemicals, improves sustainability. | Developing selective conversion and functionalization pathways. |
| One-Pot Catalytic Hydrogenation | Combine hydrogenation and rearrangement in a single reactor using a CO2/H2O system. acs.org | Increases process efficiency, eliminates mineral acid waste. acs.org | Catalyst design for high selectivity and stability under reaction conditions. |
| Direct Amination of Phenols | Introduce the amino group directly onto a phenol precursor. digitellinc.com | Shortens the synthetic route, improves atom economy. | Overcoming low reactivity and controlling regioselectivity. digitellinc.com |
| Solvent-Free Synthesis | Conduct reactions without a solvent medium, often using ultrasound. researchgate.net | Reduces solvent waste, lowers energy consumption, can increase reaction rates. researchgate.net | Ensuring adequate mixing and heat transfer for scalability. |
Exploration of Advanced Catalytic Applications
The inherent chemical functionalities of this compound make it and its derivatives attractive candidates for use in catalysis, either as ligands for metal centers or as organocatalysts themselves.
Future research should focus on:
Heterogeneous Catalysis: Developing novel solid-supported catalysts where this compound or a derivative is immobilized on a support like zeolite, carbon, or a metal-organic framework (MOF). capes.gov.br Such heterogeneous catalysts are easily separable and recyclable, aligning with green chemistry principles. Research could explore their use in selective hydrogenation, oxidation, or C-C coupling reactions.
Atomically Precise Cluster Catalysis: The synthesis of p-aminophenol has been achieved with extraordinary selectivity using atomically precise gold clusters. nih.govrsc.org This approach avoids over-hydrogenation by-products like aniline (B41778). nih.gov A significant research direction would be to design and test similar gold or bimetallic nanoclusters, potentially using this compound derivatives as stabilizing ligands, to catalyze specific transformations.
Advanced Oxidation Processes (AOPs): Aminophenol structures can be part of larger molecular frameworks used in environmental catalysis. For example, research into new Fenton-like catalysts for wastewater treatment could incorporate structures derived from this compound to enhance the degradation of organic pollutants through the generation of hydroxyl radicals. acs.org
Cascade Reaction Catalysis: The development of catalysts that can facilitate multi-step cascade reactions is a frontier in chemical synthesis. Copper-catalyzed cascade reactions have been used to synthesize functionalized meta-aminophenol derivatives. nih.gov Investigating whether this compound can act as a precursor or ligand in similar catalytic systems to build molecular complexity in a single, efficient operation is a compelling avenue. nih.gov
High-Throughput Screening for New Material Applications
High-throughput experimentation (HTE) is a powerful methodology for accelerating the discovery of new materials by rapidly synthesizing and screening large libraries of compounds. chemspeed.comyoutube.com this compound, with its multiple reactive sites, is an ideal building block for creating diverse molecular libraries.
Unexplored avenues include:
Polymer Libraries: Using automated parallel synthesizers to create libraries of polymers where this compound is a key monomer. mrs-j.org By reacting it with a variety of diacids, diisocyanates, or other monomers, novel polyamides, polyurethanes, or benzoxazole-containing polymers could be generated. chemspeed.com These libraries can then be rapidly screened for desirable properties such as thermal stability, conductivity, or specific binding affinities. youtube.commrs-j.org
Molecularly Imprinted Polymers (MIPs): Developing MIPs that use this compound as a functional monomer. HTS techniques can be employed to screen numerous combinations of monomers and cross-linkers to identify MIP nanoparticles with high selectivity and affinity for specific target molecules, such as biomarkers or environmental pollutants. nih.gov
Coatings and Sensing Materials: HTE can be used to screen libraries of materials derived from this compound for applications in advanced coatings (e.g., anti-corrosion or antimicrobial) or as new sensing materials. youtube.com The combination of the phenol and amine groups could facilitate strong adhesion to surfaces and provide sites for detecting analytes.
Data-Driven Discovery: The vast datasets generated from HTE require advanced data analysis and machine learning algorithms to identify structure-property relationships. youtube.comrsc.org Future work should integrate automated synthesis and screening of this compound derivatives with computational models to predict the properties of new materials before they are synthesized, further accelerating the discovery cycle. rsc.org
Deeper Computational Insight into Reaction Dynamics
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for understanding the fundamental properties of molecules and predicting their behavior in chemical reactions. rjpn.orgnih.gov While general studies on aminophenol isomers exist, detailed computational work focused specifically on this compound is a largely unexplored frontier. researchgate.netresearchgate.net
Future computational research should aim to:
Elucidate Reactivity and Stability: Perform DFT calculations to determine key thermodynamic and electronic parameters for this compound and its potential reaction intermediates. researchgate.netresearchgate.net This includes calculating bond dissociation energies, ionization potentials, and electron density distributions to predict which sites are most reactive and how the ethyl group influences the properties of the aminophenol core. researchgate.net
Model Reaction Mechanisms: Simulate the entire reaction coordinates for proposed synthetic routes, such as catalytic hydrogenation or amination. nih.gov This can help identify transition states, calculate activation energies, and provide a molecular-level understanding of the reaction mechanism, guiding the design of more efficient catalysts and optimized reaction conditions.
Predict Spectroscopic and Material Properties: Use Time-Dependent DFT (TD-DFT) and other methods to predict spectroscopic signatures (e.g., NMR, IR, UV-Vis) and material properties. nih.gov This can aid in the characterization of new derivatives and predict the electronic and optical properties of polymers or other materials derived from this compound.
Investigate Intermolecular Interactions: Model the non-covalent interactions of this compound with solvents, catalysts, or biological macromolecules. This can provide insight into its solubility, the stability of catalyst-substrate complexes, or its potential binding modes in biological systems. mdpi.com
Table 2: Focus Areas for Computational Studies on this compound
| Computational Method | Research Goal | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculate thermodynamic and electronic properties. researchgate.netresearchgate.net | Understanding of molecular stability, reactivity, and the electronic influence of substituents. rjpn.org |
| Transition State Theory | Model reaction pathways and calculate activation energies. | Elucidation of reaction mechanisms and rational design of catalysts. |
| Time-Dependent DFT (TD-DFT) | Predict UV-Vis spectra and excited-state properties. nih.gov | Aid in material characterization and design of photoactive materials. |
| Molecular Dynamics (MD) | Simulate behavior in solution or interaction with surfaces. | Insight into solubility, self-assembly, and binding interactions. |
Long-Term Environmental Fate Modeling
As with any chemical intended for broader use, understanding its long-term environmental impact is crucial. The environmental fate of this compound is currently unknown. Predictive modeling offers a proactive approach to assess its persistence, bioaccumulation, and toxicity before widespread application.
Future research directions include:
Biodegradation Pathway Prediction: Aromatic amines and phenols can be degraded by microorganisms in the environment. nih.govnih.gov The degradation of similar compounds often proceeds through the formation of catechol intermediates, followed by ring cleavage. nih.gov Computational systems can be used to predict the most likely biodegradation pathways for this compound, identifying potential metabolites.
In Silico Toxicity and Persistence Assessment: Web-based platforms like BiodegPred can provide an initial assessment of a compound's biodegradability and toxicity based solely on its chemical structure. nih.gov Running such an analysis for this compound would provide a valuable, albeit predictive, risk profile, guiding further experimental work. nih.gov These tools work by comparing the structural fragments of the query molecule to databases of compounds with known experimental data. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop specific QSAR models for substituted aminophenols to correlate their structural features (like the ethyl group) with their environmental properties. This would allow for the prediction of the environmental fate of a whole class of related compounds.
Experimental Validation: The predictions from computational models must be validated through experimental studies. This involves conducting standardized biodegradability tests (e.g., OECD guidelines) and ecotoxicity assays on representative organisms to determine the actual environmental impact of this compound and its primary degradation products.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Amino-2-ethylphenol to improve yield and purity?
- Methodology : Begin with reductive amination of 2-ethylphenol derivatives using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) under controlled pH (7–9) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterize intermediates with NMR (¹H/¹³C) and FT-IR to confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 1.5–3.0 ppm). ¹³C NMR confirms the ethyl group (δ 10–25 ppm for CH₃, δ 30–50 ppm for CH₂) and phenolic oxygen effects. FT-IR verifies NH₂ (3200–3500 cm⁻¹) and phenolic OH (broad ~3300 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers away from oxidizers. For spills, neutralize with dilute acetic acid, then adsorb with inert material (vermiculite). Monitor air quality for amine vapors using OSHA-compliant detectors. Emergency procedures include eye rinsing (15+ minutes with saline) and skin decontamination (soap/water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Perform meta-analysis of existing studies (PubMed, Connected Papers) to identify variables (e.g., assay type, cell lines). Replicate experiments under standardized conditions (e.g., MTT assays for cytotoxicity, fixed concentrations). Use statistical tools (ANOVA, Tukey’s test) to assess reproducibility. Cross-validate with orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy) .
Q. What advanced analytical methods are suitable for studying this compound’s interaction with biological targets?
- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with enzymes/receptors. Use molecular docking (AutoDock Vina) to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning). Synchrotron-based X-ray crystallography resolves 3D structures of ligand-protein complexes .
Q. How can in silico models predict the environmental impact or toxicity of this compound?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPA’s TEST) to estimate biodegradability and ecotoxicity. Use molecular dynamics simulations (GROMACS) to assess persistence in aqueous systems. Validate predictions with OECD Guideline 301 (ready biodegradability tests) and Daphnia magna acute toxicity assays .
Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?
- Methodology : Stabilize via lyophilization (add trehalose/sucrose as cryoprotectants) or store in amber vials under argon. Add antioxidants (0.1% BHT) to solutions. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with UPLC-MS to identify breakdown products (e.g., quinone derivatives) .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Methodology : Audit reaction parameters (temperature, solvent purity, catalyst loading) across studies. Use design of experiments (DoE) to identify critical factors (e.g., pH, reaction time). Compare purification methods (e.g., distillation vs. chromatography) and quantify losses via mass balance analysis. Publish negative results to clarify optimal conditions .
Q. What experimental controls are necessary to validate this compound’s role in enzymatic inhibition assays?
- Methodology : Include positive controls (known inhibitors), negative controls (vehicle-only), and blank reactions. Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Confirm specificity via siRNA knockdown or CRISPR-edited cell lines lacking the target enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
